The compound [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid; dihydrate, commonly known as cidofovir, is a synthetic nucleotide analog primarily utilized in antiviral therapies. It is particularly effective against cytomegalovirus retinitis and has been investigated for other viral infections, including those caused by certain DNA viruses. Cidofovir is classified as a phosphonate nucleotide analog and is recognized for its role in inhibiting viral DNA synthesis.
Cidofovir was initially developed as an antiviral agent to treat cytomegalovirus infections in immunocompromised patients, particularly those with AIDS. The compound belongs to the class of nucleoside phosphonates, which are characterized by their structural similarity to natural nucleotides but with modifications that enhance their antiviral activity. Cidofovir’s mechanism of action involves competitive inhibition of viral DNA polymerase, thereby preventing the replication of viral DNA.
The synthesis of cidofovir typically involves several key steps:
Cidofovir is characterized by its complex molecular structure, which includes:
The molecular formula for cidofovir is , and it has a molecular weight of approximately 255.18 g/mol. The dihydrate form indicates that two water molecules are associated with each molecule of cidofovir, impacting its solubility and stability in aqueous environments .
Cidofovir undergoes several key reactions that enhance its therapeutic efficacy:
Cidofovir's mechanism involves:
This mechanism highlights cidofovir's potential in treating various viral infections beyond cytomegalovirus, including herpesviruses and poxviruses .
Relevant data indicate that cidofovir has a low toxicity profile when used at therapeutic doses but may exhibit nephrotoxicity at higher concentrations .
Cidofovir has significant applications in:
CAS No.: 6581-06-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 50815-87-7
CAS No.: 85252-29-5